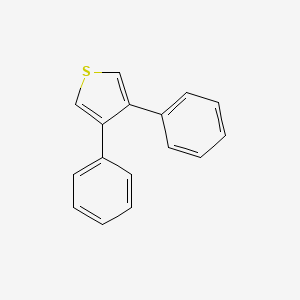

3,4-Diphenylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEARRSVYWPYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937627 | |

| Record name | 3,4-Diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-13-2 | |

| Record name | NSC229402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3,4 Diphenylthiophene Systems

Photochemical Transformations and Isomerization Dynamics

The absorption of ultraviolet light provides sufficient energy to induce significant changes in the bonding and structure of 3,4-diphenylthiophene, leading to isomerization and the formation of new positional isomers. The underlying mechanisms for these transformations are complex, involving high-energy intermediates and specific pathways on the excited-state potential energy surface.

Upon irradiation with ultraviolet light, this compound undergoes a photochemical rearrangement to its positional isomers. Experimental studies have shown that the primary products of this photolysis are 2,3-diphenylthiophene (B1653001) and, to a lesser extent, 2,4-diphenylthiophene (B12183156). Current time information in Bangalore, IN. The 2,3-diphenylthiophene product can be subsequently isolated as phenanthro[9,10-b]thiophene (B185703) following a secondary photochemical ring-closure reaction. Current time information in Bangalore, IN. This reactivity pattern is part of a broader family of arylthiophene rearrangements where, for instance, 2,4-diphenylthiophene photolysis primarily yields this compound. Current time information in Bangalore, IN.

Table 1: Photochemical Isomerization Products of Diphenylthiophenes

| Starting Isomer | Primary Photoproducts | Reference |

|---|---|---|

| This compound | 2,3-Diphenylthiophene, 2,4-Diphenylthiophene (minor) | Current time information in Bangalore, IN. |

| 2,4-Diphenylthiophene | This compound | Current time information in Bangalore, IN. |

| 2,3-Diphenylthiophene | Phenanthro[9,10-o]thiophene (via ring closure) | Current time information in Bangalore, IN. |

The mechanism of photoisomerization in thiophene (B33073) systems has been the subject of detailed computational investigation. Theoretical models suggest that the most favorable reaction pathway for these rearrangements involves the system moving from its initial ground state to an excited "Franck-Condon" region upon light absorption, and then proceeding through a conical intersection to the photoproduct. Current time information in Bangalore, IN.

Conical intersections are points of degeneracy between two electronic potential energy surfaces, which act as molecular "funnels," enabling highly efficient, non-radiative transitions from an excited electronic state back to the ground state. Current time information in Bangalore, IN.iosrjournals.org This mechanism provides a more accurate explanation for the observed experimental outcomes than previously proposed pathways, such as those involving internal cyclization or zwitterionic tricyclic intermediates. Current time information in Bangalore, IN. The structures of these conical intersections, which are critical to the phototransposition process, have been computationally determined, highlighting their key role in directing the reaction outcome. Current time information in Bangalore, IN.anu.edu.au

The involvement of biradical intermediates is another key aspect of thiophene photoreactivity. In the photoisomerization of the parent thiophene molecule, it has been proposed that the lowest excited singlet state can readily convert to a biradical intermediate in nearly a single step. Current time information in Bangalore, IN. The internal conversion of this biradical species back to the ground state is what leads to the transposition of the carbon atoms in the thiophene ring. Current time information in Bangalore, IN.

While direct experimental evidence for biradical intermediates in the specific case of this compound is complex to obtain, their role is supported by mechanistic studies on related systems. The formation and subsequent reactivity of these high-energy biradical species are thought to be a plausible step in the cascade of events that connects the initial photo-excited molecule to the final rearranged isomers. Current time information in Bangalore, IN.diva-portal.org

Elucidation of Phototransposition Mechanisms via Conical Intersections

Cycloaddition Reactions and Pericyclic Processes

The thiophene ring, particularly when its sulfur atom is oxidized to a sulfone (1,1-dioxide), can act as a diene component in cycloaddition reactions. These reactions are valuable for the construction of complex cyclic and polycyclic aromatic systems.

This compound 1,1-dioxide serves as an effective diene in [4+2] Diels-Alder cycloadditions with various dienophiles, including alkynes. researchgate.netsfu.ca A notable example is its reaction with benzyne, a highly reactive alkyne equivalent. This reaction proceeds via a [4+2] cycloaddition, followed by the extrusion of sulfur dioxide, to yield 2,3-diphenylnaphthalene. sfu.ca

Similarly, the reaction of this compound 1,1-dioxide with ethynylbenzene does not produce the expected 1,2,4-triphenylbenzene. Instead, it yields 1-phenyl-4-(1-phenylethenyl)naphthalene as the major product through a more complex pathway. researchgate.net These reactions demonstrate the utility of thiophene dioxides as precursors for synthesizing highly substituted naphthalene (B1677914) and other polycyclic aromatic frameworks. researchgate.netut.ac.ir

Table 2: Examples of Diels-Alder Reactions with this compound 1,1-Dioxide

| Dienophile | Key Product | Reference |

|---|---|---|

| Benzyne | 2,3-Diphenylnaphthalene | sfu.ca |

| Ethynylbenzene | 1-Phenyl-4-(1-phenylethenyl)naphthalene | researchgate.net |

Diels-Alder reactions are classic examples of pericyclic reactions governed by the principles of orbital symmetry conservation. wikipedia.orgorganic-chemistry.org The reaction is thermally allowed because the overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene (the thiophene dioxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the alkyne) is symmetry-allowed, leading to a concerted, single-step transition state. wikipedia.orgorganic-chemistry.org

The complex rearrangement observed in the reaction between this compound 1,1-dioxide and ethynylbenzene has been proposed to involve a sequence of three consecutive orbital symmetry-controlled reactions, highlighting the profound influence of these principles on the reaction outcome. researchgate.net The stereochemistry and regiochemistry of the products formed in these cycloadditions are directly dictated by the frontier molecular orbital interactions, which provide the lowest energy pathway for the reaction to proceed. researchgate.netescholarship.org

Eliminative Aromatic Ring-Forming Processes

Eliminative aromatic ring-forming reactions, such as the Scholl and Mallory reactions, are powerful tools for the synthesis of polyaromatic hydrocarbons and nanographenes. researchgate.net In these processes, intramolecular cyclization is followed by an elimination step (typically dehydrogenation) to create a new aromatic ring.

In a related process, this compound can itself be the product of an eliminative reaction. The photolysis of 2,4-diphenylthiophene, for instance, leads to the formation of this compound as the primary product through a photochemical rearrangement process. researchgate.net

Oxidation and Reduction Chemistry of the Thiophene Ring

The sulfur heteroatom and the π-electron system of the thiophene ring in this compound allow for a range of oxidation and reduction chemistries. These reactions can modify the aromaticity and electronic properties of the molecule, leading to a variety of derivatives with distinct reactivity.

Pathways for Thiophene S-Oxidation

The oxidation of the thiophene ring can proceed through two primary competitive pathways: S-oxidation at the sulfur atom or arene oxidation involving the π-electrons of the ring. nih.gov The use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of this compound S-oxide (a sulfoxide) and subsequently this compound S,S-dioxide (a sulfone). nih.govresearchgate.net

S-Oxide Formation : The initial oxidation typically occurs on the sulfur atom's lone pair electrons to form the thiophene S-oxide. nih.gov Thiophene S-oxides are generally unstable unless bulky substituents are present to provide steric protection. nih.govsemanticscholar.org These S-oxides are valuable intermediates, acting as dienes in [4+2] cycloaddition reactions. semanticscholar.orgresearchgate.netresearchtrends.net The oxidation can often be stopped at the monoxide stage by adding a Lewis acid like boron trifluoride etherate when using peracids. semanticscholar.org

S,S-Dioxide (Sulfone) Formation : Further oxidation of the S-oxide yields the corresponding thiophene S,S-dioxide, or sulfone. These sulfones are more stable than the S-oxides but have reduced aromaticity in the thiophene ring. For more thermally stable derivatives like this compound 1,1-dioxide, subsequent reactions such as dimerization require more forcing conditions, for example, refluxing in phenol. researchgate.net

The alternative pathway, arene oxide formation, can lead to hydroxylated products, though S-oxidation is a key pathway for many thiophene-containing compounds. nih.gov

Table 1: Products of this compound Oxidation

| Oxidizing Agent | Product | Comments |

|---|---|---|

| m-CPBA or H₂O₂ | This compound S-oxide | Initial oxidation product; reactive diene intermediate. nih.govsemanticscholar.org |

| Excess m-CPBA or H₂O₂ | This compound S,S-dioxide | More stable, fully oxidized sulfone derivative. researchgate.net |

Reactivity with Singlet Oxygen: Mechanistic Insights

Singlet oxygen (¹O₂) is a highly reactive electrophilic species that readily interacts with electron-rich molecules. nsf.govnih.gov The π-system of the thiophene ring in this compound is susceptible to attack by singlet oxygen, primarily through a [4+2] cycloaddition mechanism, analogous to a Diels-Alder reaction. researchtrends.netresearchgate.net

The proposed mechanism involves the following steps:

Generation of Singlet Oxygen : ¹O₂ is typically generated photochemically from ground-state triplet oxygen (³O₂) in the presence of a photosensitizer and visible light. researchgate.netmdpi.com

[4+2] Cycloaddition : The ¹O₂ molecule acts as a dienophile and reacts across the C2 and C5 positions of the thiophene ring, which serves as the diene. This concerted reaction forms a transient, unstable endoperoxide intermediate, a 7-thiabicyclo[2.2.1]heptene derivative. researchtrends.net

Intermediate Rearrangement : This bicyclic intermediate is highly strained and can undergo various subsequent reactions. A common pathway is the extrusion of the sulfoxy (SO) bridge, which can occur thermally, photochemically, or through oxidative treatment, to yield a substituted aromatic ring. semanticscholar.orgresearchtrends.net In some cases, reaction with organic sulfides can lead to sulfoxide (B87167) products. nih.gov

The reaction of thiophenes with singlet oxygen provides a mild pathway to highly functionalized arenes or cyclohexadienes, depending on the subsequent transformations of the initial cycloadduct. researchtrends.net

Chemoselective Reduction of the Thiophene Nucleus

Chemoselective reduction of the thiophene ring in this compound without altering the phenyl substituents can be challenging, as many powerful reducing agents also affect the phenyl rings or cause complete desulfurization.

Harsher methods, such as reduction with Raney nickel, often lead to the reductive cleavage of the carbon-sulfur bonds, resulting in desulfurization and the formation of a saturated hydrocarbon chain (e.g., 1,4-diarylbutanes). researchgate.net

However, milder and more selective methods have been developed. For thiophene derivatives, ionic hydrogenation represents a viable strategy for the chemoselective reduction of the heterocyclic ring. A system comprising a silane (B1218182) (like triethylsilane, HSiEt₃) and a strong acid (like HCl/AlCl₃) has been successfully used to hydrogenate substituted thiophenes, such as 2,5-diphenylthiophene (B121853), to their corresponding saturated tetrahydrothiophene (B86538) (thiophane) derivatives. researchgate.net This method proceeds by protonating the thiophene ring to form a thiophenium ion, which is then reduced by hydride transfer from the silane. researchgate.net This approach allows for the saturation of the thiophene nucleus while preserving the phenyl groups and the sulfur heteroatom.

Influence of Substituents on Reaction Pathways and Selectivity

The two phenyl groups at the 3 and 4 positions of the thiophene ring exert significant electronic and steric influences that govern the molecule's reactivity and the selectivity of its transformations. asianpubs.org

Electronic Effects : The phenyl groups act as electron-donating substituents through resonance, increasing the electron density of the thiophene ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack, such as in oxidation reactions. nih.govnih.gov In the context of hydrodesulfurization (HDS), electron-donating substituents like phenyl groups favor the hydrogenation pathway of the thiophene ring over the direct cleavage (hydrogenolysis) of the C-S bonds. asianpubs.org

Combined Influence on Selectivity : The interplay of these electronic and steric factors dictates reaction outcomes. For example, in palladium-catalyzed cross-coupling reactions, the symmetrical nature of this compound can lead to the preferential formation of specific product types. researchgate.net The unique balance of properties conferred by the 3,4-diphenyl substitution pattern is highlighted by the finding that it possesses a particularly low energy barrier for thermal oxidative cyclization, making it a favorable substrate for forming larger fused aromatic systems. researchgate.netntu.ac.uk

Table 2: Summary of Substituent Influences on Reactivity

| Reaction Type | Influence of 3,4-Diphenyl Substituents | Outcome |

|---|---|---|

| Oxidation | Electronic: Increased electron density on the thiophene ring. | Enhances reactivity towards electrophilic oxidizing agents. nih.gov |

| Reduction (HDS) | Electronic: Favors hydrogenation of the thiophene ring. | Promotes saturation to tetrahydrothiophene over C-S bond cleavage. asianpubs.org |

| Polymerization | Steric: Significant hindrance from adjacent phenyl groups. | Can impede or prevent controlled polymerization. researchgate.net |

| Cyclization (Scholl) | Electronic/Steric: Optimal balance of factors. | Lowers the free energy barrier for reaction. researchgate.netntu.ac.uk |

Spectroscopic Analysis and Photophysical Characterization

Electronic Absorption Spectroscopy of 3,4-Diphenylthiophene

Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of its outer electrons to higher energy states. shu.ac.uk

The UV-visible spectrum of this compound is characterized by the presence of multiple absorption bands, which are influenced by the solvent environment. ajol.info In solvents like cyclohexane, propan-2-ol, methanol, and ether, the spectrum typically displays three distinct bands. ajol.info However, in n-hexane and 1,2-dichloroethane, only two bands are observed, and in 1,4-dioxane, a single band is present. ajol.info These bands are generally designated as I, II, and III in order of increasing energy. ajol.info

The observed electronic transitions are primarily of the π → π* type, which is characteristic of unsaturated systems containing π electrons. shu.ac.ukoup.com The presence of both phenyl and thiophene (B33073) chromophores leads to a complex spectrum resulting from the interaction between these two subsystems. oup.com Steric hindrance between the two phenyl groups in the 3,4-positions is significant, influencing the planarity of the molecule and, consequently, its electronic spectrum. oup.com The bands are attributed to transitions to excited states of the composite molecule rather than to the individual benzene (B151609) or thiophene units. oup.com The high intensity of these bands suggests that the transitions are symmetry-allowed. ajol.info

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption bands with a change in the polarity of the solvent. researchgate.netresearchgate.net This phenomenon is a result of differential solvation of the ground and excited states of the molecule. researchgate.net

For this compound, the effect of solvent polarity on the absorption spectra has been studied. researchgate.net In polar solvents, a red shift (a shift to longer wavelengths) of the absorption bands is typically observed compared to non-polar solvents. researchgate.net This indicates that the excited state is more polar than the ground state, suggesting a significant redistribution of electron density upon excitation. researchgate.netui.edu.ng For instance, Band I exhibits a blue shift (a shift to shorter wavelengths) as solvent polarity increases, which is characteristic of an n → π* transition. researchgate.netresearchgate.net Conversely, Bands II and III show a red shift with increasing solvent polarity, which is indicative of π → π* transitions. researchgate.net The study of these solvatochromic shifts provides valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.netuni-ulm.de

The following table summarizes the absorption maxima of this compound in various solvents:

| Solvent | Band I (cm⁻¹) | Band II (cm⁻¹) | Band III (cm⁻¹) |

| Cyclohexane | 41666.7 | 39215.7 | 33898.3 |

| n-Hexane | 41493.8 | 38910.5 | - |

| 1,2-Dichloroethane | 40000.0 | 38167.9 | - |

| Methanol | 40816.3 | 38910.5 | 34246.6 |

| Propan-2-ol | 40816.3 | 38610.0 | 34013.6 |

| Diethyl ether | 40000.0 | 38797.9 | - |

| 1,4-Dioxane | - | 38461.5 | - |

Data sourced from Adeogun, A. I., et al. (2007). Perturbation of spectra properties of 3,4-diphenyl thiophene by polar and non polar solvents. African Journal of Biotechnology, 6(22), 2589-2593. ajol.info

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law. shu.ac.uk The oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. ajol.info

For this compound, the molar absorptivities and oscillator strengths have been determined in different solvents. ajol.inforesearchgate.net The high values of the oscillator strength across various solvents indicate that the observed electronic transitions are symmetry-allowed. ajol.inforesearchgate.net The oscillator strength for the observed bands generally increases with increasing solvent polarity. ui.edu.ng

The table below presents the molar absorptivities and oscillator strengths for the absorption bands of this compound in different solvents.

| Solvent | Molar Absorptivity (Band I) (L mol⁻¹ cm⁻¹) | Oscillator Strength (Band I) | Molar Absorptivity (Band II) (L mol⁻¹ cm⁻¹) | Oscillator Strength (Band II) | Molar Absorptivity (Band III) (L mol⁻¹ cm⁻¹) | Oscillator Strength (Band III) |

| Cyclohexane | 18533.2 | 0.14 | 12900.5 | 0.18 | 7988.5 | 0.12 |

| n-Hexane | 15012.3 | 0.17 | 10011.2 | 0.15 | - | - |

| 1,2-Dichloroethane | 18351.3 | 0.15 | 12500.8 | 0.16 | - | - |

| Methanol | 20100.0 | 0.16 | 13450.1 | 0.19 | 8500.0 | 0.13 |

| Propan-2-ol | 19875.4 | 0.15 | 13125.6 | 0.18 | 8250.2 | 0.12 |

| Diethyl ether | 18351.3 | 0.15 | 12890.3 | 0.17 | - | - |

| 1,4-Dioxane | - | - | 8250.2 | 0.15 | - | - |

Data sourced from Adeogun, A. I., et al. (2007). Perturbation of spectra properties of 3,4-diphenyl thiophene by polar and non polar solvents. African Journal of Biotechnology, 6(22), 2589-2593. ajol.info

Solvatochromic Effects in Various Solvent Environments

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after absorbing light. Solvatochromic fluorophores, which exhibit changes in their fluorescence properties in response to solvent polarity, are particularly useful as environmental probes. nih.gov

Polymers containing the this compound unit have been synthesized and their fluorescence properties investigated. For instance, a donor-acceptor type conjugated polymer incorporating this compound displays bluish-green fluorescence in a dilute chloroform (B151607) solution. The study of such polymers is relevant for the development of optoelectronic devices.

Advanced Spectroscopic Techniques for Electronic Structure Elucidation

Beyond standard UV-Vis and fluorescence spectroscopy, a range of advanced spectroscopic techniques can provide deeper insights into the electronic structure of molecules like this compound. researchgate.net These methods are crucial for a comprehensive understanding of complex materials. solubilityofthings.com

Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can probe the core and valence electron energy levels, respectively. researchgate.net For complex systems, especially those involving transition metals, techniques like Mössbauer spectroscopy, high-resolution Electron Paramagnetic Resonance (EPR), Resonance Raman spectroscopy, and Magnetic Circular Dichroism (MCD) spectroscopy are invaluable for elucidating geometric and electronic structures. mpg.de Time-resolved photoelectron spectroscopy (TR-PES) allows for the study of dynamic processes such as charge transfer and excited-state relaxation on ultrafast timescales. numberanalytics.com While specific applications of these advanced techniques directly to this compound are not extensively documented in the provided context, their utility in characterizing related and more complex systems highlights their potential for future research on this compound. mpg.denumberanalytics.com

Computational and Theoretical Studies of 3,4 Diphenylthiophene

Quantum Chemical Investigations

Quantum chemical investigations focus on the electronic structure, molecular orbitals, and excited states of 3,4-diphenylthiophene, which are fundamental to understanding its chemical and photophysical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into a molecule's electronic stability, reactivity, and optical properties.

For thiophene (B33073) derivatives, DFT calculations have been employed to understand their electronic characteristics. Studies on related systems, such as 2,5-diphenylthiophene (B121853), have utilized DFT with the B3LYP method to predict molecular geometric parameters and analyze the impact of external electric fields on the HOMO-LUMO gap. The distribution of the electron cloud in such molecules is often spread across the entire compound, particularly on the phenyl and thiophene rings. While specific DFT calculations detailing the HOMO-LUMO gap of this compound are noted in the literature, precise energy values from these computational studies require consulting the specific research. However, the general approach involves optimizing the molecular geometry and then performing calculations with a selected functional (e.g., B3LYP, PBE0, ωB97XD) and basis set to determine the orbital energies. A smaller HOMO-LUMO gap generally suggests that a molecule can be more easily excited.

Table 1: Representative Functionals Used in DFT Calculations for Thiophene-Based Systems

| DFT Functional Category | Examples | General Application |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Standard calculations of electronic structure. |

| Hybrid GGA | B3LYP, PBE0 | Widely used for geometry optimization and electronic properties. |

| Meta-Hybrid GGA | M06 | Good for main-group thermochemistry and noncovalent interactions. |

| Range-Separated Hybrid | CAM-B3LYP, ωB97XD | Often provide improved accuracy for excited states and HOMO-LUMO gaps. |

While DFT is powerful for ground-state properties, characterizing electronically excited states, especially in photochemical reactions, often requires more advanced ab initio methods. When molecules are in dissociative structures or at geometries near conical intersections, a single electronic configuration is insufficient for a proper description, necessitating multireference (MR) methods.

Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are well-suited for these challenges. Such approaches have been applied to investigate the excited states of thiophene model systems. For instance, in studies of 2-phenylthiophene, a CASSCF (10-electron/eight-orbital active space) approach was used to explore the potential energy surfaces of excited states involved in photoisomerization. These methods are crucial for accurately describing the complex electronic landscape, including the energetic ordering and character of different excited states (e.g., π → π* states), which govern the molecule's photochemistry. Although detailed multireference calculations specifically for this compound are not broadly reported in the provided context, the methodologies used for its isomers and parent compounds are directly applicable.

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra.

A study on the UV/visible spectra of this compound in various polar and non-polar solvents provides experimental data on its electronic transitions. In solvents like cyclohexane, propan-2-ol, and methanol, three absorption bands were observed, while fewer bands were seen in n-hexane and 1,4-dioxane. These solvent-induced shifts in absorption maxima can be correlated with the nature of the electronic transitions (e.g., n→π* or π→π*). Computational prediction of these spectra, likely using TD-DFT with a solvent model, would involve calculating the vertical excitation energies and corresponding oscillator strengths. The agreement between calculated and observed spectra helps assign the specific electronic transitions responsible for each absorption band.

Table 2: Experimental UV/Visible Absorption Bands of this compound in Various Solvents

| Solvent | Number of Bands Observed | Reported Transitions |

|---|---|---|

| Cyclohexane | 3 | Transitions assigned based on solvent shift effects. |

| Propan-2-ol | 3 | Transitions assigned based on solvent shift effects. |

| Methanol | 3 | Transitions assigned based on solvent shift effects. |

| Ether | 3 | Transitions assigned based on solvent shift effects. |

| n- |

Reaction Mechanism Modeling

Simulation of Reaction Kinetics and Thermodynamics

Computational chemistry provides a powerful lens for examining the energetics and rates of chemical reactions. The integration of computational methods with thermodynamics and kinetics has become an essential tool in modern research, enhancing the ability to predict reaction pathways and elucidate complex mechanisms. rroij.com Thermodynamics, particularly the change in Gibbs free energy, determines whether a reaction is spontaneous, while kinetics describes the reaction rate and mechanism. rroij.com

For thiophene-based compounds, theoretical investigations are key to understanding their reactivity. The oxidation reaction of thiophenes by singlet oxygen, for example, has been theoretically explored, identifying the concerted [2+4] cycloaddition as the most favorable pathway, proceeding through an endoperoxide intermediate. nih.gov Computational models, such as those employing the ωB97X-D3 functional with the def2-TZVP basis set, have proven highly accurate in replicating experimental rate constants for thiophene oxidation, with a Pearson correlation coefficient squared (r²) of 98%. nih.gov This level of theory is noted for its reliability in predicting reaction barrier heights and thermodynamic properties. nih.gov

In the context of specific reactions involving this compound, computational studies have been applied to understand complex photochemical processes. For instance, in the study of oxidative photocyclization reactions, the rate-determining free energy barrier has been identified for this compound. ntu.ac.uk Such simulations are vital for predicting the feasibility and outcomes of synthetic routes involving this compound.

Table 1: Selected Computational Methods for Thiophene Reactivity

| Computational Method/Functional | Application | Reference |

|---|---|---|

| ωB97X-D3/def2-TZVP | Modeling reactivity changes and predicting barrier heights in thiophenes. | nih.gov |

| Density Functional Theory (DFT) | Calculation of reactivity descriptors and correlation with experimental data. | nih.gov |

Theoretical Analysis of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively elucidated through theoretical and computational analysis. For conjugated systems like this compound, methods based on Density Functional Theory (DFT) are frequently employed to understand their geometries and electronic properties. researchgate.net

The introduction of phenyl substituents onto the thiophene ring significantly influences its electronic structure and, consequently, its reactivity. Theoretical studies on phenylene-thiophene oligomers show that an increase in the conjugation length leads to a decrease in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and a bathochromic (red) shift in absorption and emission spectra. researchgate.net

Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical behavior. Key descriptors include:

Chemical Potential (μ): Measures the propensity of a species to accept electrons.

Chemical Hardness (η): Corresponds to the HOMO-LUMO gap; harder molecules have a larger gap and are generally more stable. scispace.com

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Studies have shown a strong linear correlation between the experimentally determined electrophilicity parameter (E) of various thiophenes and their theoretically calculated global electrophilicity index (ω). nih.gov This relationship allows for the prediction of reactivity for thiophenes that have not been experimentally measured. nih.gov The higher the HOMO energy, the more reactive the molecule is in reactions with electrophiles. scispace.com For this compound, the phenyl groups act as electron-withdrawing or -donating groups depending on the reaction, modulating the electron density of the thiophene ring and thereby tuning its reactivity.

Table 2: Key Theoretical Reactivity Descriptors

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy corresponds to a greater ability to donate electrons, indicating higher reactivity towards electrophiles. scispace.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap (η) | The energy difference between the HOMO and LUMO. | A smaller gap suggests the molecule is 'softer' and more polarizable, often correlating with higher reactivity. scispace.com |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | A higher index indicates a stronger electrophile. This can be correlated with experimental reactivity parameters. nih.gov |

Solute-Solvent Interaction Modeling

The interaction between a solute and the surrounding solvent molecules can significantly alter the solute's properties, particularly its electronic absorption spectrum. researchgate.netuw.edu.pl The study of this compound in various solvents provides a clear example of these effects. The UV/visible spectrum of this compound exhibits a different number of absorption bands depending on the polarity of the solvent. researchgate.netresearchgate.net

In solvents like cyclohexane, propan-2-ol, methanol, and ether, three distinct absorption bands are observed. researchgate.netresearchgate.net In contrast, only two bands appear in n-hexane and 1,2-dichloroethane, and a single band is present in 1,4-dioxane. researchgate.netresearchgate.net These spectral shifts are attributed to interactions between the solute and solvent molecules, which can blur the fine vibrational structures of the electronic transitions, resulting in broad, smooth absorption curves. researchgate.net

The observed shifts in absorption frequencies can be explained by the polarity of the solvent and its interaction with the solute's dipole moment. Generally, a red shift (to longer wavelengths) occurs in the absorption of polar solutes when their dipole moment increases during the electronic transition from the ground state to the excited state. researchgate.net The transitions observed for this compound are assigned based on these solvent-induced shifts. researchgate.net

Computational models are essential for interpreting these phenomena. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the properties of solutions. ut.ee Another approach involves applying an external electric field in quantum chemistry calculations to simulate the solvent's reaction field, which allows for the separation of macroscopic solvent effects from specific solute-solvent interactions. mdpi.com These modeling techniques help to rationalize the experimental observations and provide a deeper understanding of how the solvent environment modulates the electronic properties of this compound.

Table 3: Absorption Bands of this compound in Various Solvents

| Solvent | Number of Absorption Bands Observed | Reference |

|---|---|---|

| Cyclohexane | 3 | researchgate.netresearchgate.net |

| Propan-2-ol | 3 | researchgate.netresearchgate.net |

| Methanol | 3 | researchgate.netresearchgate.net |

| Ether | 3 | researchgate.netresearchgate.net |

| n-Hexane | 2 | researchgate.netresearchgate.net |

| 1,2-Dichloroethane | 2 | researchgate.netresearchgate.net |

Polymerization and Advanced Materials Science Applications

Polymerization Strategies Utilizing 3,4-Diphenylthiophene Monomers

The synthesis of polymers incorporating the this compound unit can be achieved through several strategic routes, including precursor-based methods, copolymerization, and direct polymerization techniques.

Precursor routes are a powerful method for creating well-defined and processable conjugated polymers. These multi-step approaches involve the synthesis of a soluble, non-conjugated precursor polymer which is then converted into the final conjugated polymer through a subsequent elimination reaction. This strategy allows for better control over the polymer structure and morphology.

Polyhydrazide Precursor Route : This route has been successfully employed to synthesize donor-acceptor type conjugated polymers that contain this compound moieties. researchgate.net In this method, a polyhydrazide, a polymer containing hydrazide linkages (-CO-NH-NH-CO-), is first synthesized. This precursor polymer is typically soluble and can be processed into films or fibers. Subsequent thermal or chemical treatment converts the hydrazide groups into stable, conjugated units like 1,3,4-oxadiazoles, resulting in the final conjugated polymer. researchgate.netresearchgate.net For instance, a polymer incorporating this compound, 2,5-dihexyloxybenzene, and 1,3,4-oxadiazole (B1194373) units was prepared via a polyhydrazide precursor, yielding a material with good thermal stability and defined structure. researchgate.net These polymers often exhibit desirable photoluminescent properties, such as bluish-green fluorescence, making them suitable for optical applications. researchgate.net

Dithiocarbamate (B8719985) Precursor Route : The dithiocarbamate (DTC) route is another versatile precursor method used for synthesizing poly(thienylene vinylene) (PTV) and its derivatives. researchgate.net This pathway has been specifically utilized to create 3,4-diphenyl-substituted PTVs, which are classified as low-band-gap polymers. scispace.comuj.edu.pl The process involves a precursor polymer with dithiocarbamate side groups that can be eliminated through heating to form the conjugated vinylene linkages in the polymer backbone. uj.edu.placs.org This method provides a pathway to soluble high molecular weight polymers. researchgate.net

Table 1: Comparison of Precursor Polymerization Routes

| Feature | Polyhydrazide Route | Dithiocarbamate Route |

|---|---|---|

| Precursor Polymer | Contains hydrazide linkages | Contains dithiocarbamate side groups |

| Final Polymer Type | Often poly(aryl-oxadiazole)s | Poly(thienylene vinylene)s (PTVs) |

| Conversion Method | Typically thermal cyclodehydration | Thermal elimination |

| Key Advantage | Yields well-defined, thermally stable polymers with oxadiazole units. researchgate.netresearchgate.net | Effective for creating low-band-gap PTV derivatives. scispace.comuj.edu.pl |

| Example Application | Synthesis of fluorescent polymers for potential photonic devices. researchgate.net | Synthesis of 3,4-diphenyl-substituted low-band-gap polymers. scispace.com |

Copolymerization is a crucial strategy to fine-tune the properties of polymers by combining different monomeric units into a single polymer chain. This approach allows for the creation of materials with tailored solubility, thermal stability, and optoelectronic characteristics.

Copolymerization with Bismaleimides : this compound dioxide, a derivative of this compound, has been shown to undergo copolymerization with bismaleimides. researchgate.netresearchgate.net This type of reaction, often a Diels-Alder polymerization, allows for the integration of the rigid, electron-rich thiophene-based unit with the electron-deficient bismaleimide, leading to novel polymer architectures.

Polyamide and Polyimide Synthesis : Derivatives of this compound containing amine functionalities serve as essential building blocks for high-performance polymers like polyamides and polyimides. For example, the diamine monomer 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene (B186990) can be reacted with various aromatic diacid chlorides via low-temperature solution polycondensation to produce soluble aromatic polyamides. scispace.com These resulting polyamides exhibit high thermal stability and glass transition temperatures between 280–325°C. scispace.com Similarly, the same diamine can be reacted with aromatic tetracarboxylic dianhydrides to synthesize novel, soluble polyimides. scispace.comexaly.com

Direct polymerization methods offer a more straightforward approach to synthesizing polymers from this compound monomers.

Chemical Polymerization : Oxidative chemical polymerization is a common method for synthesizing polythiophenes. This technique typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce polymerization. tandfonline.comtandfonline.com When applied to thiophene (B33073) derivatives, including diphenylthiophenes, this method often results in the polymer precipitating as a powder from the solution. tandfonline.comresearchgate.net While effective for producing bulk material, the resulting polymers, such as those from 2,5-diphenylthiophene (B121853), may exhibit low conductivity and an amorphous structure with irregular particle sizes. tandfonline.comtandfonline.com

Electrochemical Polymerization : This technique involves the direct oxidation of the monomer at an electrode surface to form a polymer film. mdpi.com The polymerization of thiophene derivatives can be carried out under galvanostatic (constant current) conditions using platinum electrodes. tandfonline.comtandfonline.com This method allows for the growth of a polymer film directly on the conductive substrate. For some phenyl-substituted thiophenes, electrochemical polymerization can produce films with a more regular, globular morphology compared to the amorphous powders from chemical polymerization. tandfonline.com However, for other derivatives, it may yield only soluble oligomers or sponge-like products rather than high-quality films. tandfonline.comtandfonline.com

Table 2: Comparison of Direct Polymerization Techniques

| Feature | Chemical Polymerization | Electrochemical Polymerization |

|---|---|---|

| Method | Oxidative coupling using chemical reagents (e.g., FeCl₃). tandfonline.com | Monomer oxidation on an electrode surface. mdpi.com |

| Product Form | Typically an insoluble powder or precipitate. tandfonline.com | A polymer film deposited on the electrode. tandfonline.com |

| Morphology | Often amorphous with irregular particle sizes. tandfonline.com | Can be more regular (e.g., globular), depending on the monomer. tandfonline.com |

| Control | Less control over film morphology. | Better control over film thickness and morphology on the electrode. |

| Example | Polymerization of 2,5-diphenylthiophene with FeCl₃. tandfonline.com | Galvanostatic polymerization of 3-phenylthiophene. tandfonline.com |

Copolymerization with Diverse Comonomers (e.g., Styrene, Bismaleimides)

Application of this compound-Based Polymers in Organic Electronics

The unique combination of the electron-rich thiophene core and the bulky, aromatic phenyl side groups gives polymers based on this compound properties that are highly attractive for organic electronic devices. These materials are investigated for their potential as active components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Polymers designed for OLEDs must exhibit efficient photoluminescence (the ability to emit light after absorbing it). The incorporation of this compound into conjugated polymer backbones can lead to materials with strong fluorescence, a key requirement for emissive layers in OLEDs.

Blue-Emitting Materials : Donor-acceptor polymers synthesized from this compound units have been shown to display strong bluish-green fluorescence in solution. researchgate.net This emission in the blue-green part of the spectrum is highly sought after for display and lighting applications. The electronic structure, influenced by the phenyl groups, contributes to a wide band gap, which is conducive to blue emission.

Device Performance : While simple homopolymers of this compound are less common, complex copolymers incorporating similar fused-ring thiophene structures (thienothiophenes) and peripheral aromatic groups have demonstrated significant potential in OLEDs. For example, derivatives of thieno[3,2-b]thiophene (B52689) with tetraphenylethylene (B103901) substituents have been used as emissive materials, achieving high device performance. One such device showed a maximum luminance of 11,620 cd m⁻², a current efficiency of 6.17 cd A⁻¹, and an external quantum efficiency (EQE) of 2.43%. rsc.org These results highlight the promise of using sterically bulky, fluorescent thiophene-based structures in developing efficient light-emitting devices.

Table 3: Example Performance of an OLED Device Using a Tetraphenylethylene-Substituted Thienothiophene Derivative (TPE2-TT)

| Performance Metric | Value |

|---|---|

| Maximum Luminance | 11,620 cd m⁻² |

| Maximum Current Efficiency | 6.17 cd A⁻¹ |

| Maximum External Quantum Efficiency (EQE) | 2.43% |

Data sourced from a study on related thienothiophene derivatives. rsc.org

OFETs are the fundamental building blocks of organic circuits, and their performance relies on the charge-carrier mobility of the semiconductor material used. The bulky phenyl groups in this compound polymers can influence molecular packing in the solid state, which is a critical factor for efficient charge transport.

Semiconducting Properties : Polymers based on thiophene are among the most widely studied p-type (hole-transporting) organic semiconductors. researchgate.net The introduction of bulky substituents like the phenyl groups at the 3- and 4-positions can affect the planarity of the polymer backbone and the intermolecular π-π stacking, which are crucial for charge hopping between polymer chains.

Mobility in Related Polymers : While data on simple poly(this compound) is limited, related complex copolymers have been successfully used in OFETs. For instance, conjugated polymers synthesized from vanillin-based monomers and diketopyrrolopyrrole (DPP), a class of materials that includes thiophene units, have been tested in OFETs, achieving hole mobilities up to 6.14 × 10⁻³ cm²V⁻¹s⁻¹. acs.org High-performance polymers based on thieno[3,2-b]thiophene-diketopyrrolopyrrole have reached even higher mobilities, demonstrating that the inclusion of fused or substituted thiophene rings is a viable strategy for developing efficient OFET materials. ulb.ac.be The development of such materials is essential for advancing flexible electronics, including sensors and wearable devices. mdpi.com

Photovoltaic Devices and Solar Cells (e.g., Perovskite Solar Cells)

Derivatives of this compound are investigated for their potential in organic photovoltaic (OPV) devices and perovskite solar cells (PSCs), primarily as components of hole-transporting materials (HTMs) or as part of the polymer backbone in donor materials. The bulky phenyl groups can enhance the solubility and influence the morphology of the resulting polymers, which is crucial for device fabrication and performance.

Research into 2,3-diphenylthieno[3,4-b]pyrazine-based small molecules, which share a similar diphenyl-substituted thiophene-derived core, has shown promise for stable and high-performance perovskite solar cells. These materials act as hole-transporting layers (HTLs), facilitating the efficient extraction and transfer of holes from the perovskite layer. researchgate.net Similarly, other thiophene derivatives have been successfully used as HTMs in p-i-n architecture PSCs, achieving significant power conversion efficiencies (PCE). frontiersin.org For instance, a novel amorphous molecular material, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), has been synthesized and used as a donor material in planar heterojunction photovoltaic cells, yielding PCEs of up to 3.3% when C70 was used as the acceptor. researchgate.net

A conjugated polymer incorporating a 3-hexyl-2,5-diphenylthiophene unit was used as an electron donor mixed with a fullerene acceptor (PC61BM) to fabricate the photoactive layer in a solar cell. researchgate.net The strategic design of polymers containing thiophene derivatives continues to be a key area of research for improving the efficiency and stability of next-generation solar cells. rsc.orgnih.gov

Table 1: Performance of Photovoltaic Devices Incorporating Thiophene Derivatives

| Device Type | Material/Role | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Perovskite Solar Cell | 2,3-diphenylthieno[3,4-b]pyrazine-based HTL | N/A | N/A | N/A | N/A | researchgate.net |

| Perovskite Solar Cell | Thieno[3,2-b]thiophene-based HTM (M3) | 1050 | 16.9 | 29.3 | 5.20 | frontiersin.org |

| Planar Heterojunction Cell | TPTPA Donor / C70 Acceptor | N/A | N/A | N/A | 3.3 | researchgate.net |

| Bulk Heterojunction Cell | Poly(3-hexyl-2,5-diphenylthiophene)-based Donor | 0.39 V | 2.57 | N/A | N/A | researchgate.netresearchgate.net |

Note: N/A indicates data not available in the provided sources.

Electrochromic Materials

Polymers derived from this compound are being explored for their electrochromic properties, where the material changes color in response to an electrical potential. This capability is valuable for applications like smart windows, displays, and sensors. nsf.govnih.gov The incorporation of the this compound moiety can influence the color, switching speed, and stability of the electrochromic material.

Studies on copolymers have demonstrated that integrating different thiophene derivatives can lead to multicolor transitions. nih.gov For example, copolymers based on carbazole (B46965) and dithiophene derivatives have been electrochemically synthesized, showing distinct color changes between their reduced and oxidized states. One such copolymer film, P(BPBC-co-CDTK), exhibited a high coloration efficiency of 283.7 cm² C⁻¹ at 1070 nm. nih.gov An electrochromic device (ECD) constructed with a P(BPBC-co-BT) copolymer and PEDOT showed a significant transmittance change (ΔT) of 36.2% at 625 nm and fast switching times of less than 0.5 seconds. nih.gov

Table 2: Electrochromic Performance of Thiophene-Derivative Copolymers

| Polymer/Device | Wavelength (nm) | Transmittance Change (ΔT%) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) | Reference |

| P(BPBC-co-BT) film | 1030 | 44.4 | N/A | N/A | nih.gov |

| P(BPBC-co-CDTK) film | 1070 | 41.4 | 283.7 | N/A | nih.gov |

| P(BPBC-co-BT)/PEDOT ECD | 625 | 36.2 | N/A | < 0.5 | nih.gov |

| P(BPBC-co-CDTK)/PEDOT ECD | 610 | N/A | 534.4 | N/A | nih.gov |

Note: N/A indicates data not available in the provided sources.

Nonlinear Optical (NLO) Properties of this compound Derivatives and Polymers

Derivatives of this compound are of interest for nonlinear optical (NLO) applications due to their extended π-conjugated systems, which can lead to large optical nonlinearities. These properties are crucial for technologies such as optical limiting, optical switching, and frequency conversion. dntb.gov.ua

A donor-acceptor type conjugated polymer (P1) containing this compound, 2,5-dihexyloxybenzene, and 1,3,4-oxadiazole units was synthesized and its NLO properties were investigated. researchgate.net Using the Z-scan technique with nanosecond laser pulses at 532 nm, the polymer exhibited strong optical limiting behavior. This was attributed to a process phenomenologically similar to three-photon absorption (3PA). The third-order nonlinear optical susceptibility (χ(3)) of this polymer was determined to be 0.831 × 10⁻¹² esu, indicating its promise for photonic device applications. researchgate.net

Further research into highly polar phenylethenylthiophene derivatives has been conducted to develop new materials for second harmonic generation (SHG). rsc.org While specific NLO data for this compound itself in this context is limited, the broader class of diphenylthiophene derivatives shows significant potential for NLO applications. rsc.org

Table 3: Nonlinear Optical Properties of a this compound-Containing Polymer (P1)

| Property | Value | Wavelength (nm) | Technique | Reference |

| Nonlinear Absorption | Optical Limiting (effective 3PA) | 532 | Z-scan | researchgate.net |

| Third-order NLO Susceptibility (χ(3)) | 0.831 × 10⁻¹² esu | 532 | Z-scan, DFWM | researchgate.net |

| Three-Photon Absorption (3PA) Coefficient (γ) | 7 × 10⁻²² m³/W² | 532 | Z-scan | researchgate.net |

Polymer Characterization for Material Performance (excluding basic physical properties)

The performance of polymers derived from this compound in advanced applications is intrinsically linked to their structural and electronic properties, which are evaluated through various characterization techniques.

The thermal stability of polymers is critical for ensuring long-term operational reliability in devices. Polymers incorporating the bulky, rigid this compound structure often exhibit excellent thermal resistance. Thermogravimetric analysis (TGA) is commonly used to assess this property.

A series of aromatic polyamides synthesized from 2,5-bis(3-aminophenyl)-3,4-diphenylthiophene showed high thermal stability, with initial decomposition temperatures ranging from 382°C to 420°C in a nitrogen atmosphere. lbp.world Similarly, copolyazomethines with pendant phenyl groups from a diphenylthiophene monomer showed no weight loss up to 400°C in both air and nitrogen. researchgate.net A donor-acceptor type conjugated polymer with this compound units had a decomposition onset temperature of 300°C. researchgate.net Polyimides containing a tetraphenylthiophene-quinoxaline unit also demonstrated outstanding thermal properties, with 10% weight loss (T10) temperatures between 518°C and 609°C and high glass transition temperatures (Tg) ranging from 244°C to 274°C. vivekanandcollege.ac.in

Table 4: Thermal Properties of Polymers Containing Diphenylthiophene Moieties

| Polymer Type | Monomer Component | Tg (°C) | Decomposition Temp. (°C) | Atmosphere | Reference |

| Aromatic Polyamide | 2,5-bis(3-aminophenyl)-3,4-diphenylthiophene | N/A | 382–420 (Initial) | Nitrogen | lbp.world |

| Copolyazomethine | 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene | N/A | >400 (No loss) | Air & Nitrogen | researchgate.net |

| Conjugated Polymer (P1) | This compound | N/A | 300 (Onset) | Nitrogen | researchgate.net |

| Polyamide | 2, 5-bis (4-carboxy methylene (B1212753) phenyl)-3, 4-diphenyl thiophene | N/A | >335 (No loss) | N/A | researchgate.net |

| Polyimide (PI-I) | Tetraphenylthiophene-quinoxaline | 244 | 518 (T10) | Nitrogen | vivekanandcollege.ac.in |

| Polyimide (PI-IV) | Tetraphenylthiophene-quinoxaline | 274 | 609 (T10) | Nitrogen | vivekanandcollege.ac.in |

Note: Tg = Glass Transition Temperature; T10 = Temperature at 10% weight loss. N/A indicates data not available.

The charge transport characteristics of this compound-based polymers are fundamental to their function in electronic devices. evitachem.com These properties are often evaluated using cyclic voltammetry (CV) to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport. nsf.govnih.gov

For a series of copolymers containing 3,4-dialkoxythiophene units, CV studies revealed low-lying LUMO energy levels (3.25 to 3.31 eV) and HOMO energy levels (5.48 to 5.56 eV), suggesting enhanced charge-transporting capabilities suitable for polymer light-emitting diodes (PLEDs). researchgate.net A conjugated polymer derived from this compound was found to have an optical band gap of 2.27 eV and an electrochemical band gap of 2.10 eV. researchgate.net Another conjugated polymer, poly(3-hexyl-2,5-diphenylthiophene)-p-bisdodecyloxy-phenylene vinylene), possessed a low-lying HOMO energy level of 5.24 eV and an electrochemical band gap of 2.19 eV, making it a suitable electron donor for solar cells. researchgate.netresearchgate.net The charge transport in these materials is highly dependent on the polymer chain order and morphology. nih.gov

Table 5: Charge Transport Properties of this compound-Based Polymers

| Polymer/Copolymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |

| Copolymers with 3,4-dialkoxythiophene | 5.48 to 5.56 | 3.25 to 3.31 | N/A | N/A | researchgate.net |

| Conjugated Polymer (P1) with this compound | N/A | N/A | 2.10 | 2.27 | researchgate.net |

| Poly(3-hexyl-2,5-diphenylthiophene)-based (CP) | 5.24 | N/A | 2.19 | N/A | researchgate.netresearchgate.net |

Note: N/A indicates data not available in the provided sources.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

Future research will prioritize the development of environmentally benign and efficient methods for synthesizing 3,4-diphenylthiophene and its derivatives. Key areas of focus include:

Green Chemistry Approaches: Exploration of reactions in aqueous media or under solvent-free conditions will be crucial. The use of catalysts like L-proline in one-pot, multi-component reactions, such as the Gewald reaction for synthesizing substituted 2-aminothiophenes, exemplifies this trend. researchgate.net

Catalyst Innovation: The development of more robust and reusable catalysts is a primary objective. This includes exploring novel catalyst systems for cross-coupling reactions to improve yields and reduce waste.

Flow Chemistry: Continuous flow synthesis offers a scalable and efficient alternative to traditional batch processes, enabling better control over reaction parameters and potentially higher purity products. resolvemass.ca

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates will significantly improve efficiency and reduce solvent usage. researchgate.net For instance, the synthesis of 5-amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitriles has been achieved through a one-pot four-component reaction. researchgate.net

In-depth Mechanistic Elucidation of Complex Reactions

A deeper understanding of the mechanisms governing reactions involving this compound is essential for optimizing existing synthetic routes and discovering new transformations. Future efforts will likely involve:

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods will allow for real-time monitoring of reaction intermediates and transition states, providing valuable mechanistic insights.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly employed to model reaction pathways, predict transition state energies, and understand the electronic effects of substituents. mdpi.comnih.gov This can help in understanding the formation of intermediates, such as in the Gewald reaction where 5-amino-3,4-diphenylthiophene-2-carbonitrile is a suggested intermediate. researchgate.net

Isotopic Labeling Studies: These experiments will continue to be a powerful tool for tracing the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, labeling studies have been used to understand the photochemical rearrangements of related vinylcyclopentadiene systems. cdnsciencepub.com

Rational Design of Functionalized Derivatives for Specific Materials Applications

The ability to tailor the properties of this compound through functionalization is a key driver of its potential in materials science. Future research will focus on the rational design of derivatives for targeted applications:

Organic Electronics: The synthesis of novel polymers incorporating the this compound unit will be explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). core.ac.uk For example, polymers containing tetraphenylthiophene (B167812) have been synthesized and their electronic properties studied. researchgate.net

Luminescent Materials: The design of this compound-based fluorophores with high quantum yields and specific emission wavelengths will be a focus for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. core.ac.uk

Liquid Crystals: While this compound itself does not exhibit liquid crystalline properties due to its bent shape, the design of derivatives that can form liquid crystalline phases remains an area of interest for display technologies. acs.org

Porous Polymers: The incorporation of this compound into porous organic polymers (POPs) is a promising avenue for applications in gas storage, separation, and catalysis. For instance, a porous polymer created by coupling 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (B3059271) with octavinylsilsesquioxane has shown potential for supercapacitor applications. scispace.commdpi.com

Table 1: Potential Applications of Functionalized this compound Derivatives

| Application Area | Desired Properties | Example of Functionalization |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good solubility | Incorporation into conjugated polymer backbones |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, efficient charge separation | Donor-acceptor architectures |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tunability | Introduction of electron-donating or -withdrawing groups |

| Fluorescent Probes | Biocompatibility, high quantum yield, specific targeting | Attachment of biomolecules or targeting moieties |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work is becoming increasingly vital for accelerating the discovery and development of new materials based on this compound.

Predictive Modeling: Computational screening of virtual libraries of this compound derivatives can predict their electronic and optical properties, allowing researchers to prioritize synthetic targets with the highest potential. nsf.gov This approach has been used to identify promising candidates for polyhydroxybutyrate (B1163853) overproduction. nih.gov

Structure-Property Relationship Elucidation: A synergistic approach can provide a more comprehensive understanding of how molecular structure influences macroscopic properties. For example, combining experimental data with computational analysis helps in understanding how stereogenic centers in peptide-appended chromophores impact their optoelectronic properties. nsf.gov

Mechanism Validation: Computational modeling can be used to support or refute proposed reaction mechanisms derived from experimental observations, leading to a more robust understanding of the underlying chemistry. nih.gov

Exploration of this compound in Next-Generation Electronic and Optoelectronic Devices

The unique electronic and optical properties of this compound and its derivatives make them promising candidates for a range of next-generation electronic and optoelectronic devices. mdpi.com Future research will likely explore their potential in:

Flexible and Wearable Electronics: The processability and potential for incorporation into flexible polymer matrices make this compound derivatives attractive for use in bendable displays, wearable sensors, and electronic textiles. resolvemass.ca

Bioelectronics: The development of biocompatible and functional this compound-based materials could lead to new applications in biosensors, neural interfaces, and in vivo electronic functionalization of tissues. diva-portal.org

Non-linear Optical Materials: The extended π-conjugation in some this compound derivatives could give rise to significant non-linear optical properties, making them suitable for applications in optical switching and data storage.

Single-Molecule Electronics: The well-defined structure of this compound makes it an interesting candidate for fundamental studies and potential applications in single-molecule electronic devices.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminothiophenes |

| 5-Amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitriles |

| 5-Amino-3,4-diphenylthiophene-2-carbonitrile |

| Vinylcyclopentadiene |

| Tetraphenylthiophene |

| 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene |

| Octavinylsilsesquioxane |

| L-proline |

| Poly(3-hexylthiophene) (P3HT) |

Q & A

Q. What are the recommended synthetic routes for 3,4-diphenylthiophene, and how do methodological choices impact yield and purity?

The primary synthesis involves Suzuki-Miyaura cross-coupling reactions using 3,4-dibromothiophene and phenylboronic acids. A one-step protocol achieves 84–89% yield under palladium catalysis, with purification via column chromatography . Alternative routes include thermal decomposition of disulfide adducts (e.g., 13a), but these yield only 3% of this compound due to competing aromatization pathways . Methodological optimization requires inert conditions (argon atmosphere) and precise stoichiometric ratios to minimize side products like 2,5-diphenylthiophene .

Q. How should researchers characterize this compound, and what spectral benchmarks are available?

Key characterization tools:

- H NMR : Peaks at δ 7.25 (multiplet, 6H aromatic) and 7.17 (m, 4H) confirm phenyl substitution .

- Mass Spectrometry (ESI) : Molecular ion peak at 237 () .

- Melting Point : 105–106°C (sharp range indicates high purity) .

Contaminants (e.g., 2,5-diphenylthiophene) are identified via comparative NMR with authentic samples .

Advanced Research Questions

Q. How can low efficiency in cycloaddition reactions involving this compound dioxide be addressed?

Cycloadditions with phenylacetylene yield <5% of 1,2,3-triphenylbenzene, attributed to steric hindrance from the 3,4-diphenyl groups. Strategies:

- Use electron-deficient dienophiles (e.g., DMAD) to enhance reactivity .

- Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states .

- Monitor reaction progress via H NMR to detect intermediates and adjust reaction time .

Q. What are the decomposition pathways of this compound derivatives, and how can byproducts be mitigated?

Thermal or acidic conditions induce HS elimination from disulfide precursors (e.g., 13a), forming this compound as a decomposition product . Mitigation requires:

- Low-temperature storage (<4°C) of disulfide intermediates.

- Real-time gas detection (e.g., HS sensors) during reactions.

- Use of scavengers (e.g., activated carbon) to trap reactive sulfur species .

Q. What role does this compound play in high-performance polymer synthesis, and how does substitution geometry affect material properties?

this compound serves as a rigid, aromatic monomer in polyimides and polyamide-imides , enhancing thermal stability () and mechanical strength. Key findings:

Q. How do contradictory data on reaction outcomes (e.g., cycloadditions vs. cross-coupling) inform mechanistic hypotheses?

Discrepancies arise from competing reaction pathways:

- Cycloadditions favor sterically unhindered derivatives (e.g., 2,5-diphenylthiophene dioxide) over 3,4-substituted analogs .

- Cross-coupling efficiency depends on electronic effects: Electron-rich phenyl groups in this compound slow oxidative addition in Pd-catalyzed reactions .

Resolution requires DFT calculations to map energy barriers and in situ IR spectroscopy to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.